molecular formula C17H17N7NaO8S4 B10774528 CID 87555470

CID 87555470

Katalognummer: B10774528
Molekulargewicht: 598.6 g/mol
InChI-Schlüssel: BTOFDTWBLNLGSY-GSSGLEAESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Analytical techniques such as GC-MS and vacuum distillation fractionation have been employed to characterize its content and purity (Figure 1C, D in ), suggesting it is a volatile or semi-volatile organic compound .

Eigenschaften

Molekularformel

C17H17N7NaO8S4

Molekulargewicht

598.6 g/mol

InChI

InChI=1S/C17H17N7O8S4.Na/c1-23-16(20-21-22-23)34-4-5-3-33-15-17(32-2,14(31)24(15)7(5)11(29)30)19-9(26)13-35-12(36-13)6(8(18)25)10(27)28;/h13,15H,3-4H2,1-2H3,(H2,18,25)(H,19,26)(H,27,28)(H,29,30);/t13?,15-,17+;/m1./s1

InChI-Schlüssel

BTOFDTWBLNLGSY-GSSGLEAESA-N

Isomerische SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC)SC2)C(=O)O.[Na]

Kanonische SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C4SC(=C(C(=O)N)C(=O)O)S4)OC)SC2)C(=O)O.[Na]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of CID 87555470 involves a multi-step synthetic process. The initial step typically includes the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent. This reaction is followed by quenching with an aqueous solution to obtain an intermediate compound . Further steps involve the use of specific reagents and conditions to achieve the final product.

Industrial Production Methods

Industrial production of CID 87555470 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for research and application purposes.

Analyse Chemischer Reaktionen

Types of Reactions

CID 87555470 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

CID 87555470 has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of CID 87555470 involves the inhibition of protein kinase D. This inhibition promotes the maintenance of the undifferentiated state of embryonic stem cells by activating the PI3K/AKT signaling pathway . The compound increases the level of AKT phosphorylation, which is crucial for maintaining pluripotency.

Vergleich Mit ähnlichen Verbindungen

However, general frameworks for comparing similar compounds are available (). Below is a hypothetical comparison based on methodological approaches and related compounds described in the evidence.

Structural Analogs

If CID 87555470 shares structural similarities with oscillatoxin derivatives (e.g., CID 101283546, CID 185389, CID 156582093, and CID 156582092), key differences may include:

  • Functional Groups : Oscillatoxin D (CID 101283546) contains a macrocyclic lactone, while methylated variants like 30-methyl-oscillatoxin D (CID 185389) exhibit enhanced lipophilicity .
  • Molecular Weight : Oscillatoxin derivatives range from 700–900 Da, whereas CID 87555470’s molecular weight is unconfirmed but likely smaller given its volatility in GC-MS analysis .
Table 1: Hypothetical Structural Comparison
Property CID 87555470 Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389)
Molecular Formula Not available C₄₃H₆₆O₁₀ C₄₄H₆₈O₁₀
Molecular Weight (Da) Not available 766.97 780.99
Key Functional Groups Not available Macrocyclic lactone, hydroxyl Methylated lactone
LogP (Predicted) Not available 5.2 5.8

Functional Analogs

If the compound is associated with therapeutic applications (e.g., chemotherapy-induced diarrhea, as in ), functional analogs might include:

  • Probiotics : Meta-analyses demonstrate that probiotics reduce CID incidence (OR = 0.26, 95% CI: 0.19–0.35) and improve mucosal barrier function .
  • Moxibustion : Reduces CID incidence from 26.4% to 8.3% in clinical trials .
Table 2: Functional Comparison with Therapeutic Agents
Property CID 87555470 Probiotics Moxibustion
Mechanism of Action Unknown Gut microbiota modulation Thermal stimulation of acupoints
CID Incidence Reduction Unknown 74% 68%
Clinical Evidence None Level Ia (Meta-analysis) Level II (RCT)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.